

"Compound-23" molecular structure and properties

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Compound of Interest

Compound Name: Amgen-23

Cat. No.: B10854897

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Technical Guide: Compound-23 (mTOR Inhibitor)

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the molecular structure, properties, and biological activity of the mTOR inhibitor commonly referred to as Compound-23.

Molecular Structure and Properties

Compound-23 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). Its chemical and physical properties are summarized below.

Table 1: Molecular Properties of Compound-23

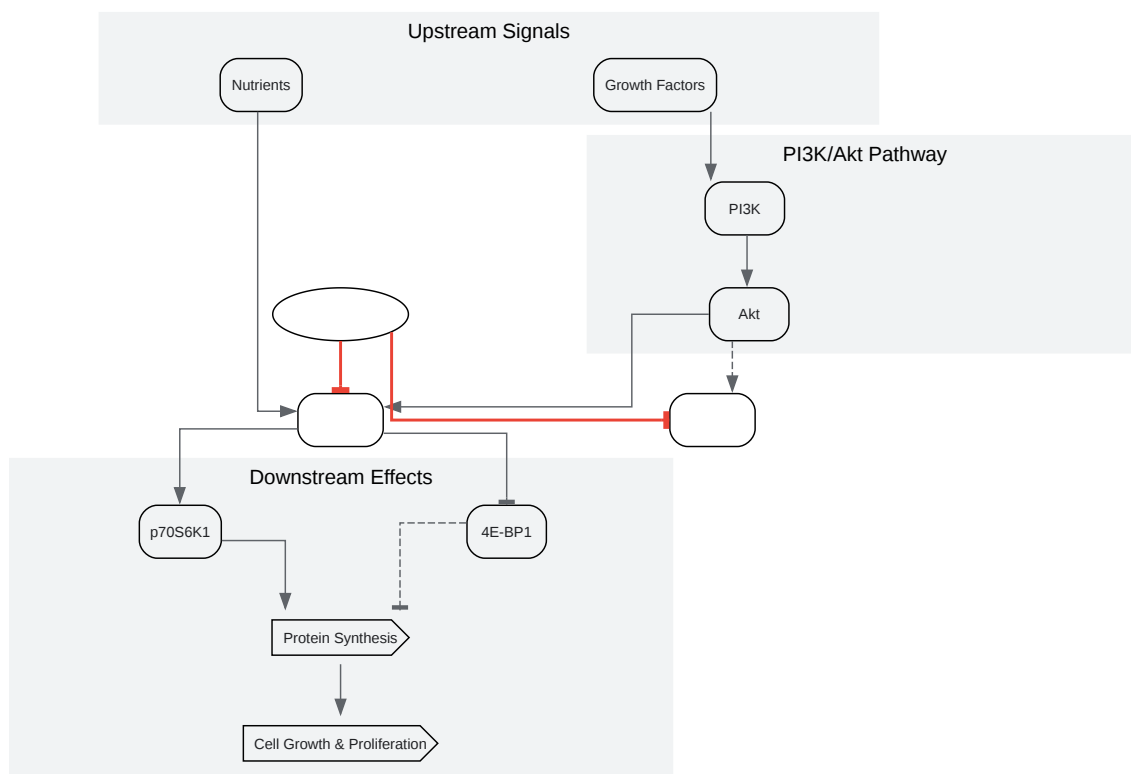
Property	Value	Source
CAS Number	1062169-46-3	[1][2]
Synonyms	mTOR Inhibitor WYE-23	[2]
Molecular Formula	C ₂₆ H ₃₂ N ₈ O ₄	[1][2]
Molecular Weight	520.58 g/mol	[1][2]
Canonical SMILES	<chem>COC(=O)N1CCC(CC1)N2C3=C(C(=N2)C(=NC(=N3)C4=CC=C(C(=C4)NC(=O)NC5CC5)N6C(COCC6</chem>	[1]
Solubility	Soluble in DMSO	[2]
Storage	Store at -20°C	[2]

Biological Activity

Compound-23 is a highly selective inhibitor of mTOR with an IC₅₀ of 0.45 nM. It displays selectivity over PI3Kα, with an IC₅₀ of 661 nM for the latter.[3] The primary mechanism of action of Compound-23 is the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Signaling Pathway

The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. Compound-23, as an ATP-competitive inhibitor, targets the kinase domain of mTOR, thereby inhibiting the activity of both complexes. This leads to the dephosphorylation of downstream effectors, ultimately resulting in the inhibition of protein synthesis and cell cycle progression.



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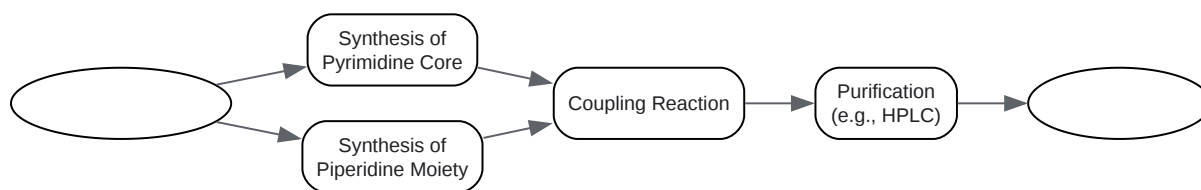
Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of Compound-23.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Compound-23 are not readily available in the public domain. However, based on standard practices in medicinal chemistry and cell biology, the following outlines the likely methodologies.

a. Synthesis of Compound-23

A multi-step organic synthesis would be required, likely involving the coupling of substituted pyrimidine and piperidine moieties. A generalized workflow is presented below.



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Figure 2: Generalized synthetic workflow for Compound-23.

b. In Vitro Kinase Assay

To determine the IC_{50} of Compound-23 against mTOR, a biochemical kinase assay would be performed.

Table 2: General Protocol for mTOR Kinase Assay

Step	Procedure
1. Reagents	Recombinant human mTOR kinase, ATP, substrate peptide (e.g., a fragment of p70S6K), and Compound-23 at various concentrations.
2. Reaction Setup	In a microplate, combine the kinase, substrate, and varying concentrations of Compound-23 in a suitable buffer.
3. Initiation	Start the kinase reaction by adding ATP.
4. Incubation	Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
5. Termination	Stop the reaction, typically by adding a solution containing EDTA.
6. Detection	Quantify the phosphorylation of the substrate. This can be achieved using methods such as radioactive ATP (^{32}P -ATP) and autoradiography, or more commonly, using fluorescence-based or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
7. Data Analysis	Plot the percentage of kinase inhibition against the logarithm of the Compound-23 concentration and fit the data to a dose-response curve to calculate the IC_{50} value.

c. Cell-Based Assays

To assess the effect of Compound-23 on cell proliferation, a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay would be employed.

Table 3: General Protocol for Cell Proliferation Assay

Step	Procedure
1. Cell Culture	Culture a relevant cancer cell line (e.g., one with a hyperactive mTOR pathway) in appropriate media.
2. Seeding	Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
3. Treatment	Treat the cells with a serial dilution of Compound-23 and a vehicle control (e.g., DMSO).
4. Incubation	Incubate the cells for a specified period (e.g., 72 hours).
5. Viability Assessment	Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
6. Measurement	Measure the absorbance or luminescence using a plate reader.
7. Data Analysis	Normalize the data to the vehicle control and plot cell viability against the logarithm of Compound-23 concentration to determine the GI ₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

Compound-23 (CAS: 1062169-46-3) is a potent and selective mTOR inhibitor with potential applications in oncology.[3] Its mechanism of action involves the direct inhibition of the mTOR kinase, leading to the suppression of cell growth and proliferation. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working with this class of compounds.

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References

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